molecular formula C11H10Cl3NO3S B2514582 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 124372-40-3

2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No.: B2514582
CAS No.: 124372-40-3
M. Wt: 342.62
InChI Key: RPRFLYGBNUEZJE-UHFFFAOYSA-N
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Description

2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a trichlorobutyl group attached to a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the reaction of 2,3,4-trichlorobutylamine with 1,2-benzisothiazole-1,1,3(2H)-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and the choice of solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trichlorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The choice of reagents and reaction conditions depends on the desired transformation and the specific functional groups present in the compound.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzisothiazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can be compared with other benzisothiazole derivatives to highlight its uniqueness. Similar compounds include:

  • 2-(2,3-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
  • 2-(2,4-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
  • 2-(3,4-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents on the butyl group can significantly influence the properties and behavior of these compounds.

Properties

IUPAC Name

1,1-dioxo-2-(2,3,4-trichlorobutyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO3S/c12-5-8(13)9(14)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRFLYGBNUEZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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